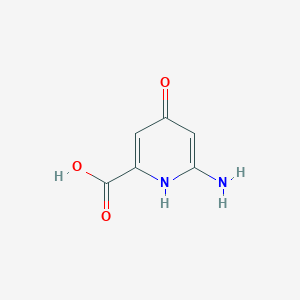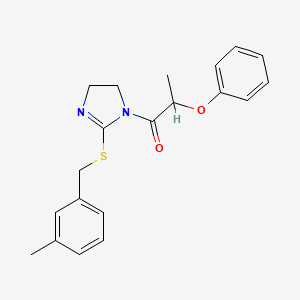
N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride” is a compound that belongs to the family of Antazoline Hydrochloride . It’s used as a pharmaceutical reference standard for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, similar compounds such as “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” have been synthesized and used for polymerization reactions . Another related compound, “N-(2-Aminoethyl)-oleamide”, has been used to gel edible vegetable oils .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a molecular weight of 176.60 .Chemical Reactions Analysis
Amines, which are related to the compound , have characteristic absorptions in the infrared spectrum. They also show specific behavior in 1H NMR spectra .科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate closely related to N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride, has been identified as crucial in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the potential of enzymatic approaches in drug synthesis and modification (Magadum & Yadav, 2018).
Anticonvulsant Activity
The work by Pańczyk et al. (2018) on the synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, showcases the broad applicability of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their research demonstrates the compound's potential in developing new anticonvulsant drugs, which could lead to advancements in epilepsy treatment (Pańczyk et al., 2018).
Analgesic and Antimicrobial Activities
Another significant area of application is in the development of compounds with analgesic and antimicrobial activities. Sahu et al. (2009) synthesized substituted aryl-N-chalconyl aminophenols, further processed to generate novel isoxazole derivatives, some of which showed significant analgesic and antimicrobial properties. This suggests that derivatives of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride could serve as promising candidates for new analgesic and antimicrobial agents (Sahu et al., 2009).
Insecticidal Agents
Rashid et al. (2021) focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their findings indicate that specific phenoxyacetamide derivatives exhibit excellent insecticidal properties, highlighting the compound's utility in agricultural pest control (Rashid et al., 2021).
Biomedical Applications
The preparation of N-(2-aminoethyl)-2-acetamidyl gellan gum by Novac et al. (2013) for potential biomedical applications showcases the versatility of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their study underscores the importance of these compounds in developing new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Novac et al., 2013).
Safety And Hazards
将来の方向性
While specific future directions for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, research into similar compounds, such as thermoresponsive nanogels of modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate))s, suggests potential applications in drug delivery .
特性
IUPAC Name |
N-(2-aminoethyl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEALSAPHDTRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)



![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2798423.png)
![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)
methanone](/img/structure/B2798425.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)
![N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2798427.png)
